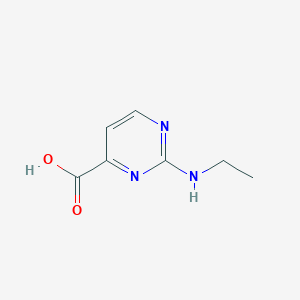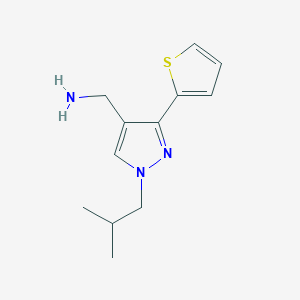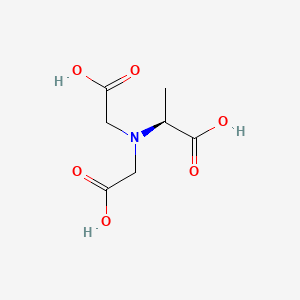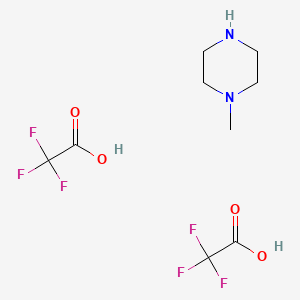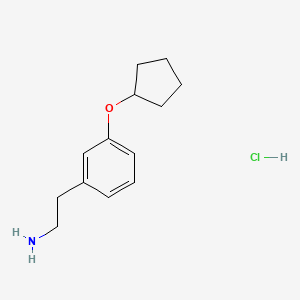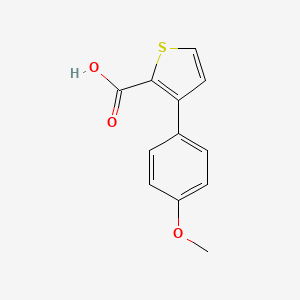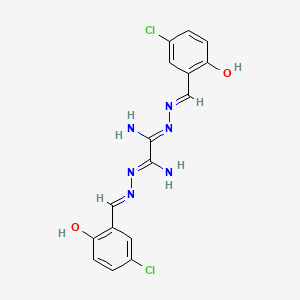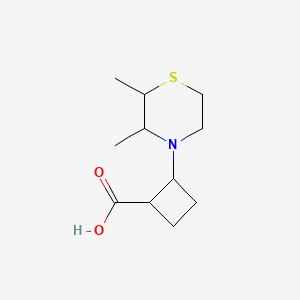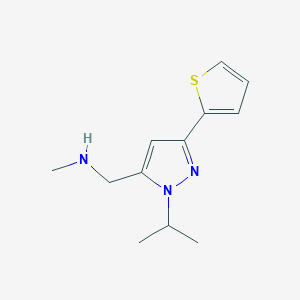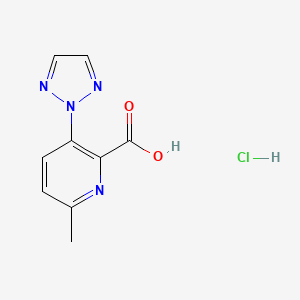
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a triazole ring attached to a picolinic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride typically involves the reaction of 6-methylpicolinic acid with 1,2,3-triazole under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like isopropylmagnesium chloride. The reaction mixture is cooled to low temperatures (around -20°C to -25°C) and carbon dioxide gas is bubbled through the mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often purified through recrystallization techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The triazole ring and picolinic acid moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the picolinic acid moiety, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole-containing compound with similar chemical properties.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Shares the triazole ring structure but differs in the attached moiety.
Uniqueness
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is unique due to its specific combination of the triazole ring and picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H9ClN4O2 |
|---|---|
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
6-methyl-3-(triazol-2-yl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N4O2.ClH/c1-6-2-3-7(8(12-6)9(14)15)13-10-4-5-11-13;/h2-5H,1H3,(H,14,15);1H |
InChI-Schlüssel |
KJSLDKXFOMFQOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


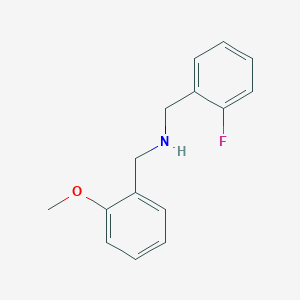
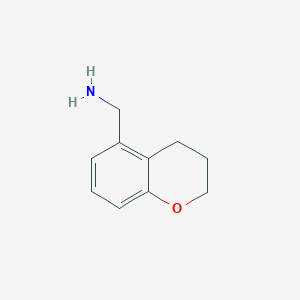

![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
